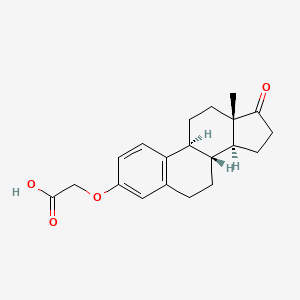

3-O-(Carboxymethyl)estrone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Estra-1,3,5-(10)-trien-17-one-3-oxyacetic acid is a steroid. It derives from a hydride of an estrane.

科学的研究の応用

Endocrinological Research

3-O-(Carboxymethyl)estrone has been utilized in studies examining estrogenic activity and its implications for health. Research indicates that this compound can serve as a model for understanding estrogen receptor interactions, particularly in the context of hormone replacement therapies and their effects on various tissues.

- Mechanism of Action : Studies have shown that derivatives like this compound can activate estrogen receptors without eliciting systemic effects, making them suitable candidates for localized therapies . This is particularly relevant in treating conditions such as osteoporosis or menopausal symptoms where targeted estrogenic activity is desired.

Immunoassay Development

The compound has been employed in the synthesis of steroid haptens for radioimmunoassays (RIA). These haptens are crucial for generating specific antisera, which are then used to detect levels of estrone and other estrogens in biological samples.

- Synthesis of Haptens : The synthesis of this compound derivatives has been documented to produce effective haptens that can be conjugated with bovine serum albumin (BSA). This conjugation is essential for the development of sensitive immunoassays capable of measuring estrogen levels in clinical settings .

Cancer Research

In cancer research, particularly breast cancer studies, this compound may play a role in understanding the mechanisms by which estrogens influence tumor growth and progression.

- Estrogen Receptor Modulation : Research has indicated that compounds like this compound can modulate estrogen receptor activity, which is pivotal in breast cancer pathogenesis. Investigations into how these compounds affect cell proliferation and apoptosis in cancer cell lines are ongoing, with promising preliminary results suggesting potential therapeutic applications .

Wound Healing Applications

The compound has shown potential in accelerating wound healing processes through its local application. Studies have demonstrated that certain estrone derivatives can enhance tissue regeneration and reduce inflammation at wound sites.

- Clinical Implications : The localized application of this compound may provide a novel approach to treating chronic wounds without systemic side effects associated with traditional estrogen therapies . This application is particularly significant for patients with diabetic ulcers or other non-healing wounds.

Pharmacokinetics and Transport Mechanisms

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Research into its transport mechanisms via organic anion transporting polypeptides (OATPs) sheds light on how this compound is absorbed and metabolized within the body.

化学反応の分析

Synthetic Methodology

The carboxymethylation of estrone at the 3-position involves reacting estrone with bromoacetic acid or its derivatives under alkaline conditions. This reaction replaces the hydroxyl hydrogen at C3 with a carboxymethyl group (-O-CH2-COOH) (Fig. 1) .

Key Reaction Scheme

Estrone+BrCH2COOHBase3 O Carboxymethyl estrone+HBr

Structural Characterization

Protein Conjugation for Immunoassays

The carboxylic acid group in this compound enables covalent coupling to carrier proteins like bovine serum albumin (BSA) via carbodiimide-mediated amide bond formation (e.g., using EDC/NHS) .

Procedure :

-

Activation : The carboxyl group reacts with EDC to form an active O-acylisourea intermediate.

-

Coupling : The intermediate reacts with lysine residues on BSA to form stable amide bonds .

Membrane-Binding Interactions

This compound derivatives exhibit rapid association with membrane proteins in liver and adrenal tissues. Competitive binding assays revealed two distinct binding sites with dissociation constants:

Modulation of Enzyme Activity

In neuronal studies, carboxymethyl-estradiol (a structurally similar compound) activated protein kinase C (PKC), enhancing the secretion of amyloid precursor protein α (sAPPα). This effect was blocked by PKC inhibitors but not by classical estrogen receptor antagonists .

High-Performance Liquid Chromatography (HPLC)

This compound derivatives are critical in purifying estrogen fractions for sensitive detection. A validated HPLC-RIA method achieved detection limits of:

| Estrogen Fraction | Detection Limit (fmol/g tissue) |

|---|---|

| Estrone (E1) | 19.8 |

| Estradiol (E2) | 4.3 |

| Estrone Sulfate (E1S) | 11.9 |

Ligand Blotting

Affinity-purified liver membrane fractions showed two binding proteins for carboxymethyl-estrogen conjugates, suggesting roles in intracellular estrogen transport .

Research Significance

-

Antibody Production : Overcomes historical limitations in generating specific antisera against estrogens .

-

Signal Transduction Studies : Provides tools to dissect nongenomic estrogen signaling pathways .

-

Therapeutic Monitoring : Enables precise quantification of intra-tumoral estrogen levels in breast cancer research .

特性

CAS番号 |

1428-66-6 |

|---|---|

分子式 |

C20H24O4 |

分子量 |

328.4 g/mol |

IUPAC名 |

2-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]acetic acid |

InChI |

InChI=1S/C20H24O4/c1-20-9-8-15-14-5-3-13(24-11-19(22)23)10-12(14)2-4-16(15)17(20)6-7-18(20)21/h3,5,10,15-17H,2,4,6-9,11H2,1H3,(H,22,23)/t15-,16-,17+,20+/m1/s1 |

InChIキー |

XSDCLHQDGODZPZ-WWNBULGVSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OCC(=O)O |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OCC(=O)O |

正規SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OCC(=O)O |

Key on ui other cas no. |

1428-66-6 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。